![molecular formula C23H15F2N3 B2494914 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-02-0](/img/structure/B2494914.png)
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives involves multicomponent reactions catalyzed by L-proline, offering a metal-free approach with good to excellent yields. Such methods exemplify the efficient construction of the pyrazoloquinoline core, applicable to a broad range of aldehydes (Karamthulla et al., 2014). Additionally, the use of diammonium hydrogen phosphate as a catalyst in water has been reported for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline diones, highlighting a green chemistry approach (Wu et al., 2010).
Molecular Structure Analysis
Studies on similarly substituted benzo[h]pyrazoloquinolines reveal intricate supramolecular structures. For instance, molecules of certain derivatives are linked into chains by hydrogen bonds and into sheets by π-π stacking interactions, demonstrating the significance of molecular packing and intermolecular interactions in defining the structural characteristics of these compounds (Díaz et al., 2010).
Chemical Reactions and Properties
Reactivity patterns of pyrazoloquinoline derivatives include the formation of hydrogen-bonded tetramers and framework structures through a combination of hydrogen bonds and π-π interactions. Such properties underline the versatility and reactivity of the pyrazoloquinoline scaffold in forming diverse supramolecular assemblies (Portilla et al., 2005).
Physical Properties Analysis
The crystallographic analysis of pyrazoloquinoline derivatives provides insights into their solid-state structures, which are crucial for understanding their physical properties. For example, studies reveal weak intermolecular interactions that influence the material's properties, such as melting points, solubility, and stability (Szlachcic & Stadnicka, 2010).
Chemical Properties Analysis
The chemical properties of pyrazoloquinoline derivatives are marked by their reactivity towards various chemical reagents, leading to a diverse range of functionalized compounds. For instance, the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines highlights the compound's versatile chemical reactivity and potential for further functionalization (Szlachcic et al., 2017).
Scientific Research Applications
Green Chemistry and Synthetic Methods
The synthesis of structurally complex heterocyclic ortho-quinones, including pyrazolo[3,4-b]quinoline derivatives, is facilitated through L-proline-catalyzed reactions. These methods emphasize high atom economy, generating multiple bonds and rings in a single operation, highlighting environmental benefits like short reaction times, excellent yields, and simplified purification processes (Rajesh et al., 2011).
Molecular Structure and Supramolecular Aggregation
Studies on the effect of substitution on the supramolecular aggregation of dihydrobenzopyrazoloquinolines reveal intricate hydrogen bonding patterns and pi-interactions, leading to various dimensional structures. These findings are crucial for understanding the molecular packing and potential applications in material science (Portilla et al., 2005).
Photoluminescence Applications
Quinoxaline derivatives, including pyrazolo[3,4-b]quinoline derivatives, are investigated for their suitability as chromophores in photoluminescence applications. The synthesis and study of their electrochemical and photophysical properties contribute to understanding their potential in light-emitting devices (Mancilha et al., 2006).
Pharmaceutical Applications
Research into quinoxaline derivatives' pharmacological properties includes the synthesis and evaluation of novel isoxazolequinoxaline derivatives as potential anti-cancer drugs. Such studies encompass synthesis, crystal structure analysis, and docking studies to predict their efficacy against specific proteins (Abad et al., 2021).
Chemical Sensing
The development of fluorochromes based on quinoline-benzimidazole conjugates demonstrates the ability to sense picric acid selectively and sensitively. This highlights the utility of pyrazolo[3,4-b]quinoline derivatives in developing novel sensors for environmental and safety applications (Jiang et al., 2019).
Mechanism of Action
Target of Action
A similar compound, a fluorinated pyrazole, has been shown to have a high binding affinity to thehuman estrogen alpha receptor (ERα) . ERα plays a crucial role in the growth and development of some types of breast cancer .
Mode of Action
The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Biochemical Pathways
The interaction of similar fluorinated pyrazoles with erα suggests that it may influence pathways related to estrogen signaling .
Result of Action
Similar fluorinated pyrazoles have been reported to exhibit anti-cancer activity against breast cancer cell lines .
properties
IUPAC Name |
5-benzyl-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-8-6-16(7-9-17)22-20-14-28(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)27-26-22/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDTLMEWNEDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.